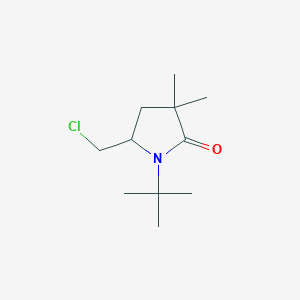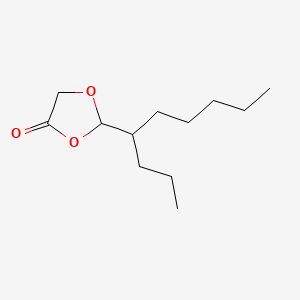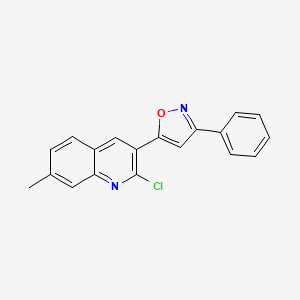
3-Hydroxy-4-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methyloctanoic acid is a hydroxy fatty acid that is derived from caprylic (octanoic) acid. It is characterized by the presence of hydroxy and methyl groups at positions 3 and 4, respectively. This compound has a molecular formula of C9H18O3 and a molecular weight of 174.237 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyloctanoic acid can be achieved through various methods. One common approach involves the coupling of amino acids with this compound, followed by macro-lactamization to produce beauveriolide analogues . Another method involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction, tosylation, and Cu(I)-catalyzed cross-coupling with propylmagnesium chloride. The final steps include deprotection, tosylation, and base-induced reaction with di-t-butyl malonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxy group.
Substitution: Substitution reactions can be carried out using reagents like tosyl chloride (TsCl) to convert the hydroxy group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-methyloctanoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a key component in the synthesis of beauveriolide analogues, which are known to inhibit sterol O-acyltransferase (SOAT) and have potential therapeutic applications in treating atherosclerosis . Additionally, this compound is found in cyclodepsipeptides like polypeptin-permetin, which exhibit broad antibacterial and antifungal activities .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methyloctanoic acid involves its incorporation into larger bioactive molecules, such as beauveriolides. These molecules inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesteryl esters. By inhibiting ACAT, beauveriolides reduce the formation of lipid droplets in macrophages, which can help prevent atherosclerosis .
Comparison with Similar Compounds
3-Hydroxy-4-methyloctanoic acid can be compared with other similar compounds, such as 4-methyloctanoic acid and 3-hydroxy-4-methyltetradecanoic acid. While 4-methyloctanoic acid lacks the hydroxy group, 3-hydroxy-4-methyltetradecanoic acid has a longer carbon chain. The presence of the hydroxy group in this compound makes it more reactive and versatile in chemical reactions compared to 4-methyloctanoic acid .
Similar Compounds
- 4-Methyloctanoic acid
- 3-Hydroxy-4-methyltetradecanoic acid
- 3-Hydroxy-4-methyloctanoichexanoic acid
Properties
CAS No. |
875712-96-2 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-hydroxy-4-methyloctanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-7(2)8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
GUXUIBFKSWOPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)




![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)

![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
